

An In-depth Technical Guide to Retigeranic Acid: Chemical Structure and Unique Features

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Retigeranic acid*

Cat. No.: B12075431

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retigeranic acid, a structurally complex pentacyclic sesterterpenoid, stands as a notable natural product due to its unique architectural features. Isolated from lichens of the *Lobaria* *retigera* group, its intricate framework, characterized by a fused 5/6/5/5/5 ring system and eight stereogenic centers, has presented a significant challenge and a compelling target for total synthesis. This guide provides a comprehensive overview of the chemical structure, unique molecular features, and methods of synthesis of **Retigeranic acid**. It is intended to serve as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Unique Molecular Features

Retigeranic acid ($C_{25}H_{38}O_2$) is a sesterterpenoid, signifying its origin from five isoprene units. [1] Its chemical formula is $C_{25}H_{38}O_2$. The molecule's distinction lies in its highly congested and stereochemically rich pentacyclic skeleton.

Key Structural Features:

- **Pentacyclic System:** It possesses a unique 5/6/5/5/5 fused ring system. This intricate arrangement of five- and six-membered rings contributes to its significant molecular complexity.

- Angular Triquinane Subunit: A defining characteristic of **Retigeranic acid** is the presence of an angularly fused triquinane moiety (three fused five-membered rings). This feature was the first of its kind to be identified in a terpene.[2]
- Stereogenic Centers: The molecule boasts eight stereogenic centers, leading to a complex three-dimensional structure.
- Quaternary Carbon Centers: Notably, it contains three all-carbon quaternary centers, two of which are vicinal bridgehead carbons, adding to the synthetic challenge.[2]

The unique and complex architecture of **Retigeranic acid** has made it a benchmark target for synthetic chemists, driving the development of novel synthetic strategies.[2][3]

Physicochemical and Spectroscopic Data

The structural elucidation and confirmation of synthetic intermediates and the final product of **Retigeranic acid** have been accomplished through various spectroscopic and analytical techniques.

Table 1: Physicochemical Properties of **Retigeranic Acid**

Property	Value	Reference
Molecular Formula	C ₂₅ H ₃₈ O ₂	[4]
Molecular Weight	370.57 g/mol	[4]

Table 2: ¹H NMR Spectroscopic Data for **Retigeranic Acid A**

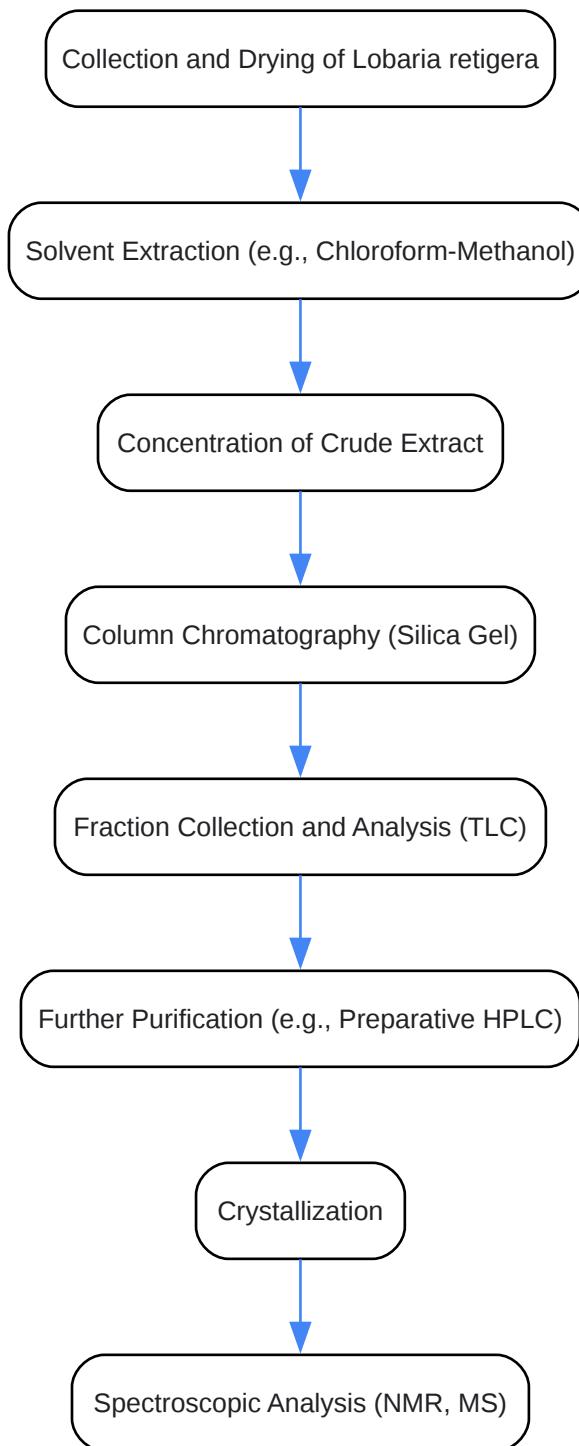
(Data to be populated from supplementary information of cited synthesis papers)

Table 3: ¹³C NMR Spectroscopic Data for **Retigeranic Acid A**

(Data to be populated from supplementary information of cited synthesis papers)

Table 4: Crystallographic Data for a Derivative of **Retigeranic Acid A**

Parameter	Value	Reference
CCDC Number	2241055, 2215086, 2074440	[3] [5] [6]
Empirical formula	(Details available from CCDC)	
Temperature	(Details available from CCDC)	
Wavelength	(Details available from CCDC)	
Crystal system	(Details available from CCDC)	
Space group	(Details available from CCDC)	


Experimental Protocols

The complex structure of **Retigeranic acid** has spurred the development of multiple, elegant total synthesis strategies. Below are outlines of key experimental approaches.

Isolation from *Lobaria retigera*

While several total syntheses have been achieved, **Retigeranic acid** is a natural product isolated from lichens of the *Lobaria retigera* group.[\[7\]](#) A general protocol for the isolation of compounds from lichens involves the following steps:

Experimental Workflow: Isolation of **Retigeranic Acid**

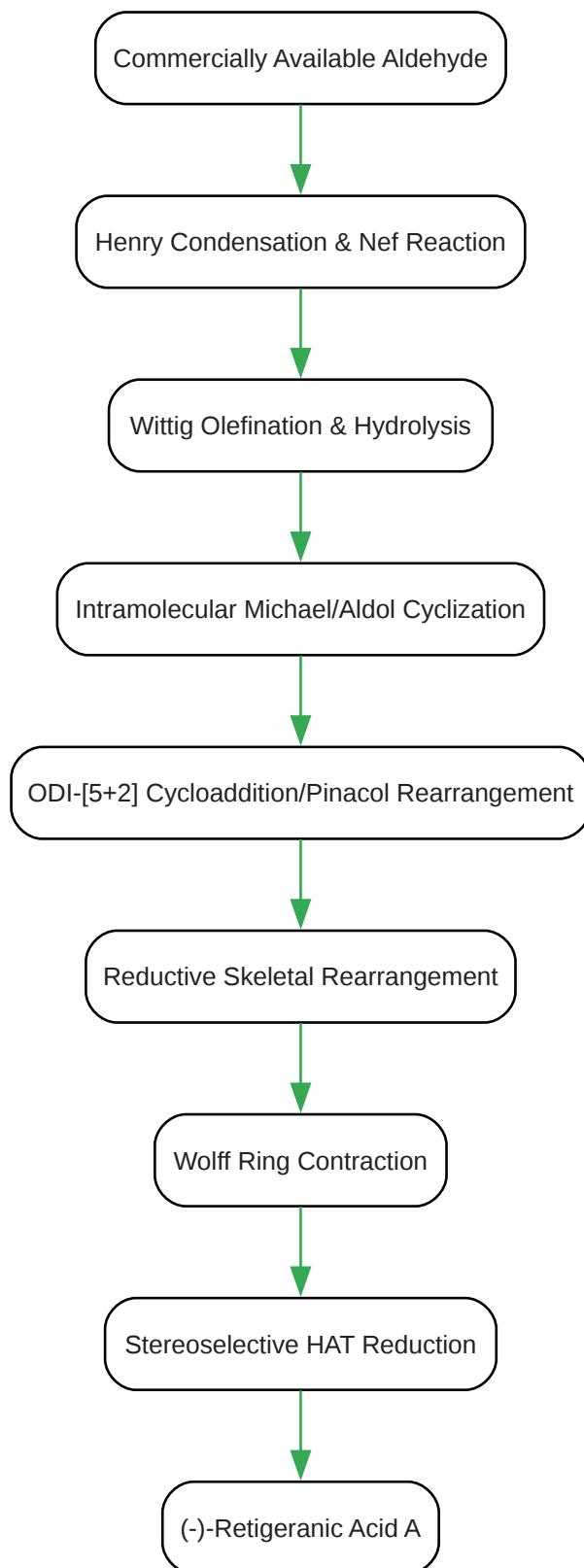
[Click to download full resolution via product page](#)

Caption: General workflow for the isolation of **Retigeranic acid**.

Protocol:

- Collection and Preparation: The lichen material (*Lobaria retigera*) is collected and air-dried.
- Extraction: The dried lichen is ground and extracted with a suitable solvent system, such as a chloroform-methanol mixture, to isolate lipophilic compounds.[2]
- Concentration: The resulting extract is concentrated under reduced pressure to yield a crude extract.
- Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents to separate compounds based on polarity.
- Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **Retigeranic acid**.
- Purification: Fractions rich in **Retigeranic acid** are combined and further purified using techniques like preparative high-performance liquid chromatography (HPLC).
- Crystallization: The purified compound is crystallized from a suitable solvent to obtain pure **Retigeranic acid**.
- Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic methods, including NMR and mass spectrometry.

Total Synthesis of (-)-Retigeranic Acid A


Multiple total syntheses of **Retigeranic acid** have been reported, each employing unique strategies to construct the complex pentacyclic core. A recent approach by Ding and coworkers utilized a reductive skeletal rearrangement.[3]

Key Reaction Steps in a Representative Total Synthesis:

- Henry Condensation and Nef Reaction: To construct the initial building blocks.
- Intramolecular Michael/Aldol Cyclization: For the formation of key ring structures.
- ODI-[5+2] Cycloaddition/Pinacol Rearrangement Cascade: A key step to build the polycyclic system.

- Reductive Skeletal Rearrangement: To form the angular triquinane subunit.
- Wolff Ring Contraction: To achieve the final ring system.
- Stereoselective HAT Reduction: To control the stereochemistry.

Experimental Workflow: A Representative Total Synthesis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Sterol Composition in the Lichens *Lobaria pulmonaria* and *Lobaria retigera*: Does Photobiont Matter? | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synarchive.com [synarchive.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Retigeranic Acid: Chemical Structure and Unique Features]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12075431#chemical-structure-and-unique-features-of-retigeranic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com